molecular formula C9H5Cl2NOS B1286407 2,4-Dichlorophenacyl thiocyanate CAS No. 125488-14-4

2,4-Dichlorophenacyl thiocyanate

Cat. No.: B1286407
CAS No.: 125488-14-4
M. Wt: 246.11 g/mol
InChI Key: XYNNFKLKIQXPHS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenacyl thiocyanate is a bioactive thiocyanate derivative characterized by a 2,4-dichlorophenyl group linked to a thiocyanate moiety via an ethyl chain. It serves as a simplified analogue of the anti-parasitic lead compound WC-9 (4-phenoxyphenoxyethyl thiocyanate), retaining comparable anti-Chagas activity against Trypanosoma cruzi . Its synthesis involves Williamson etherification between 2,4-dichlorophenol and bromoethyl tetrahydropyranyl ether, followed by deprotection, tosylation, and nucleophilic substitution with potassium thiocyanate . The thiocyanate group is critical for bioactivity, as substitutions with azido or other electrophilic groups diminish potency .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNNFKLKIQXPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559802
Record name 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125488-14-4
Record name 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenacyl thiocyanate typically involves the reaction of 2,4-dichlorophenylacetic acid with thiocyanate salts. One common method is the reaction of 2,4-dichlorophenylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The product is typically isolated by filtration and purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenacyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 2,4-dichlorophenylacetic acid and thiocyanic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

    Substitution Reactions: Various substituted thiocyanates and isothiocyanates.

    Hydrolysis: 2,4-Dichlorophenylacetic acid and thiocyanic acid.

    Oxidation and Reduction: Sulfonyl derivatives and thiol derivatives.

Scientific Research Applications

Biomedical Research Applications

2,4-Dichlorophenacyl thiocyanate has been studied for its role in host defense mechanisms. It acts as a precursor to thiocyanate, which is involved in the lactoperoxidase microbicidal pathway, generating hypothiocyanous acid (HOSCN), a potent antimicrobial agent. This pathway is crucial for protecting host tissues from pathogens while maintaining tissue integrity .

Potential Therapeutic Uses

Recent studies suggest that thiocyanate and its derivatives could be beneficial in treating conditions such as cystic fibrosis and other pulmonary diseases where host defense is compromised. The ability of thiocyanate to scavenge reactive oxygen species provides a dual function as both an antimicrobial and antioxidant agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various derivatives, compounds containing the 2,4-dichlorophenacyl moiety demonstrated enhanced activity against Mycobacterium tuberculosis. Specifically, derivatives with this structure showed inhibition rates ranging from 61% to 93% against the bacteria, highlighting their potential as antitubercular agents .

Comparative Activity Table

Compound TypeInhibition Rate (%)
2,4-Dichlorophenacyl Derivative93
Other Thiourea DerivativesUp to 98
Initial Isothiocyanates2 - 9

This table illustrates the superior activity of compounds derived from this compound compared to other related compounds.

Antitumor Research

Another significant area of application for this compound is in cancer research. It has been identified as an antimitotic agent that disrupts microtubule dynamics within cells. Studies have shown that this compound can cause extensive reorganization of microtubules, leading to cell cycle arrest and apoptosis in cancer cell lines. Notably, it has shown efficacy in overcoming resistance mechanisms present in certain tumor cells .

Case Studies and Findings

  • Cystic Fibrosis : A study highlighted the potential of thiocyanate supplementation to improve lung function by enhancing host defense mechanisms against bacterial infections .
  • Antitubercular Activity : Various derivatives were tested against Mycobacterium tuberculosis, showing that the presence of bulky substituents could influence activity levels significantly .
  • Cancer Cell Lines : Research indicated that this compound could effectively induce apoptosis in resistant cancer cell lines through its unique interaction with microtubules .

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenacyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Anti-Parasitic Thiocyanate Derivatives

Compound Structure log P Key Substituents Biological Activity Source
2,4-Dichlorophenacyl thiocyanate 2,4-Cl₂C₆H₃-O-CH₂CH₂-SCN ~2.82 2,4-Dichlorophenyl Anti-T. cruzi (EC₅₀ ≈ WC-9)
WC-9 4-PhO-C₆H₄-O-CH₂CH₂-SCN 2.82 4-Phenoxyphenyl Anti-T. cruzi (lead compound)
Pyridyl analogue (72) Pyridyl-O-CH₂CH₂-SCN 1.32 Pyridyl Polar derivative; reduced lipophilicity
Bromide analogue (68) 2,4-Br₂C₆H₃-O-CH₂CH₂-SCN - 2,4-Dibromophenyl Similar synthesis route; uncharacterized activity

Key Findings :

  • Lipophilicity: The log P of this compound (~2.82) matches WC-9, suggesting optimal membrane permeability for parasitic targeting.
  • Substituent Effects: The 2,4-dichlorophenyl group balances electronic (electron-withdrawing Cl) and steric properties, enhancing target binding compared to bulkier 4-phenoxyphenyl (WC-9) or brominated analogues .

Thiocyanate Derivatives with Diverse Bioactivities

Compound Structure Key Features Activity Source
2,4-Dichloro-N-substituted acyl thioureas (1–3) 2,4-Cl₂C₆H₃-C(O)-NH-C(S)-NR₂ Acyl thiourea backbone Antioxidant, anticancer (e.g., compound 2: IC₅₀ = 18 µM vs. MCF-7 cells)
2,4-Dinitrophenyl thiocyanate (NBT) 2,4-(NO₂)₂C₆H₃-SCN Nitro groups Mutagenic (microbial assays)
4-Chlorophenyl thiocyanate 4-Cl-C₆H₄-SCN Simple aryl thiocyanate Chemical reactivity (e.g., nucleophilic substitutions)

Key Findings :

  • Functional Group Impact : Acyl thioureas (e.g., compounds 1–3) demonstrate antioxidant and anticancer properties, highlighting the versatility of thiocyanate-derived scaffolds . However, nitro-substituted thiocyanates like NBT exhibit mutagenicity, underscoring substituent-dependent toxicity .
  • Synthetic Utility : 4-Chlorophenyl thiocyanate serves as a precursor in organic synthesis due to its reactive thiocyanate group, contrasting with the bioactivity-focused 2,4-dichlorophenacyl analogue .

Key Findings :

  • Solubility : Most thiocyanates, including 2,4-dichlorophenacyl derivatives, are hydrophobic, necessitating organic solvents for formulation .
  • Safety : Thiocyanates with hydroxyl or nitro groups (e.g., 4-hydroxy-3-methylphenyl thiocyanate) exhibit higher irritancy or mutagenicity, whereas alkyl/aryl derivatives (e.g., 4-methylbenzyl) show milder profiles .

Biological Activity

2,4-Dichlorophenacyl thiocyanate (DCPT) is a compound of interest due to its significant biological activities, particularly in the context of antitumor and antimicrobial applications. This article provides a comprehensive overview of the biological activity of DCPT, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

DCPT is characterized by the presence of a dichlorophenacyl group attached to a thiocyanate moiety. The structural formula can be represented as follows:

C9H6Cl2NCS\text{C}_9\text{H}_6\text{Cl}_2\text{NCS}

The thiocyanate group is crucial for the biological activity of the compound, influencing its interaction with cellular targets.

DCPT has been studied for its antitumor properties, particularly its ability to disrupt microtubule dynamics. Research indicates that DCPT acts as an antimitotic agent, leading to significant alterations in microtubule organization within cells. The compound irreversibly inhibits the polymerization of purified tubulin, which is essential for mitosis. This inhibition occurs after prolonged exposure, suggesting a specific binding interaction with tubulin .

Case Studies

  • In Vitro Studies : In studies involving human KB carcinoma cell lines and Chinese hamster ovary cells, DCPT demonstrated potent antitumor activity even in cell lines resistant to other chemotherapeutic agents. The compound's ability to induce microtubule disorganization was correlated with its cytotoxic effects .
  • Structure-Activity Relationship : Investigations into related compounds revealed that chlorination at the 2 or 4 positions on the phenyl ring enhances antitumor activity. For instance, 4-chlorobenzyl thiocyanate showed greater efficacy than its 2-chloro counterpart .

Antimicrobial Activity

DCPT also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and interfering with cellular processes.

Antibacterial Studies

Research has indicated that DCPT and related thiocyanate compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from antibacterial assays:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
Benzyl thiocyanateStaphylococcus aureus12
Benzyl thiocyanateEscherichia coli10

These results indicate that DCPT is more effective than its parent compound, benzyl thiocyanate, showcasing its potential as an antimicrobial agent .

Research Findings and Future Directions

Recent studies have focused on enhancing the efficacy of DCPT through structural modifications and combination therapies. For example:

  • Combination with Other Agents : Combining DCPT with existing antibiotics has shown synergistic effects, enhancing overall antibacterial efficacy .
  • Novel Derivatives : Synthesizing derivatives of DCPT has led to compounds with improved potency against resistant bacterial strains and cancer cells .

Q & A

Q. What is the optimized synthetic route for 2,4-Dichlorophenacyl thiocyanate, and how is purity ensured?

The compound is synthesized by reacting 2,4-dichlorobenzoyl chloride with potassium thiocyanate in dry acetone under reflux to form 2,4-dichlorobenzoyl isothiocyanate in situ. This intermediate reacts with nucleophiles (e.g., acetyl aniline) to yield derivatives. Purification involves precipitation in chilled water, monitored by TLC for reaction completion. Structural confirmation employs FTIR (C=S and C=O stretches), 1H^1 \text{H}-/13C^{13} \text{C}-NMR (aromatic proton and carbonyl signals), and X-ray crystallography (dihedral angles between planar rings) .

Q. Which spectroscopic techniques are critical for characterizing thiocyanate derivatives?

FTIR identifies thiocyanate (C≡N stretch at ~2100 cm1^{-1}) and carbonyl groups. 1H^1 \text{H}-NMR reveals aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups), while 13C^{13} \text{C}-NMR confirms thiourea carbonyls (~170 ppm). Single-crystal X-ray diffraction resolves bond lengths, angles, and crystal packing (e.g., monoclinic P21/n space group with specific lattice parameters) .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) with UV visualization is standard. For example, refluxing 2,4-dichlorobenzoyl isothiocyanate with amines in acetone for 3 hours ensures complete conversion. Solvent choice (e.g., dry acetone or acetonitrile) minimizes side reactions .

Advanced Research Questions

Q. How can contradictions in the Hofmeister effects of thiocyanate anions be resolved experimentally?

Sodium thiocyanate’s dual role as a chaotrope (destabilizing polymers) and salting-out agent (inducing precipitation) arises from surface partitioning and electrostatic stabilization. Differential scanning calorimetry (DSC) and dynamic light scattering (DLS) quantify phase transitions, while quartz crystal microbalance (QCM) studies assess interfacial interactions. Global data analysis tools like ReactLab Equilibria model competing mechanisms .

Q. What computational methods elucidate the kinetic instability of iron(III)-thiocyanate complexes?

Stopped-flow spectroscopy coupled with ReactLab Equilibria analyzes rapid equilibria (e.g., Fe(SCN)2+/+^{2+/+} complexes). Molar absorbances and equilibrium constants (e.g., log β1_1 = 2.0, log β2_2 = 3.2 at 25°C) are derived via global fitting of time-resolved absorbance spectra, accounting for ionic strength (0.5 M) and thiocyanate concentration (0.025–0.1 M) .

Q. How does this compound interact with microtubule proteins, and what methodologies validate this?

Covalent binding to Cys-β239 in tubulin disrupts microtubule assembly. X-ray crystallography or cryo-EM resolves binding modes, while mutagenesis (e.g., Cys-to-Ser substitutions) confirms specificity. In vitro assays measure IC50_{50} values for antiproliferative activity against cancer cell lines .

Q. What strategies improve selectivity in thiocyanation reactions for pharmaceutical intermediates?

Redox relay-induced C-S cross-coupling enables site-selective thiocyanation (e.g., quinoxalinones). Ammonium thiocyanate acts as a thiyl radical source under photoredox conditions. LC-MS and 19F^{19} \text{F}-NMR track regioselectivity, while DFT calculations model radical intermediates .

Methodological Considerations

Q. How are solvent and counterion effects optimized in thiocyanate-based syntheses?

Polar aprotic solvents (acetonitrile, DMF) enhance electrophilicity of isothiocyanate intermediates. Potassium counterions (vs. sodium) improve solubility in dry media. Anhydrous conditions prevent hydrolysis of acyl chlorides .

Q. What analytical approaches quantify trace thiocyanate impurities in final products?

Ion chromatography (IC) with suppressed conductivity detection (LOD = 0.1 ppm) or LC-MS/MS (MRM transitions for SCN^-, m/z 58 → 58) ensure compliance with pharmacopeial standards. Internal standards (e.g., 13C^{13} \text{C}-labeled thiocyanate) correct matrix effects .

Data Contradiction Analysis

Q. Why do weakly hydrated anions like thiocyanate exhibit both chaotropic and salting-out behaviors?

Surface partitioning at polymer interfaces (QCM data) creates localized charge density, inducing electrostatic stabilization despite bulk chaotropy. Atomic force microscopy (AFM) reveals anion-specific hydration layers, while DLS correlates hydrodynamic radius changes with precipitation thresholds .

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